Pyraziflumid

Description

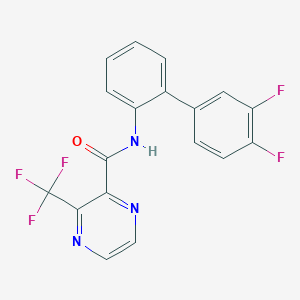

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(3,4-difluorophenyl)phenyl]-3-(trifluoromethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F5N3O/c19-12-6-5-10(9-13(12)20)11-3-1-2-4-14(11)26-17(27)15-16(18(21,22)23)25-8-7-24-15/h1-9H,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEJMLAPZVXPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)F)NC(=O)C3=NC=CN=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942515-63-1 | |

| Record name | Pyraziflumid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942515-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyraziflumid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942515631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRAZIFLUMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE63QDM8XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyraziflumid's Mechanism of Action: A Technical Deep Dive into Succinate Dehydrogenase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyraziflumid is a novel broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class.[1] Its fungicidal activity stems from the potent and specific inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain.[2][3][4] This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its interaction with succinate dehydrogenase. It includes a summary of its inhibitory activity, a detailed description of its binding site, insights from resistance studies, and standardized experimental protocols for its evaluation.

Introduction to this compound and Succinate Dehydrogenase

This compound is a carboxamide fungicide with a unique 3-(trifluoromethyl)pyrazine-2-carboxamide structure.[1] It demonstrates high efficacy against a wide range of plant pathogenic fungi.[1] Its molecular target, succinate dehydrogenase, is a highly conserved enzyme complex embedded in the inner mitochondrial membrane.[4] SDH is composed of four subunits: two hydrophilic subunits, SDHA (flavoprotein) and SDHB (iron-sulfur protein), which form the catalytic core, and two hydrophobic subunits, SDHC and SDHD, which anchor the complex to the membrane and form the ubiquinone-binding pocket.[4] By inhibiting SDH, this compound disrupts cellular respiration, leading to a halt in ATP production and ultimately, fungal cell death.[5][6]

Quantitative Inhibitory Activity of this compound

This compound exhibits potent inhibitory activity against the succinate dehydrogenase enzyme from a variety of phytopathogenic fungi. The 50% inhibitory concentration (IC50) values, a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by half, have been determined for this compound against SDH from several key fungal species.

| Fungal Species | IC50 (µg/mL) |

| Sclerotinia sclerotiorum | 0.0561 (±0.0263) (EC50 for mycelial growth)[5][6] |

| Novel Pyrazole-4-sulfonohydrazide (Compound B6 for comparison) | 0.28 |

| Thifluzamide (for comparison) | Not specified |

Note: The EC50 value for Sclerotinia sclerotiorum represents the effective concentration for 50% inhibition of mycelial growth, which is a reflection of the underlying enzyme inhibition.

The Molecular Mechanism of Inhibition: Targeting the Ubiquinone-Binding Site

The primary mechanism of action for this compound, like other SDHI fungicides, is the blockade of the ubiquinone-binding pocket (Qp site) of the SDH complex.[7] This binding event prevents the natural substrate, ubiquinone, from docking and accepting electrons from the iron-sulfur clusters of the SDHB subunit. This interruption of the electron transport chain is the core of this compound's fungicidal activity.

The SDHI Binding Pocket

The Qp site is a hydrophobic cavity formed by amino acid residues from the SDHB, SDHC, and SDHD subunits.[4] While the precise crystallographic structure of this compound bound to fungal SDH is not publicly available, its binding mode can be inferred from the extensive research on other SDHIs and the analysis of resistance-conferring mutations.

Key features of the SDHI binding pocket include:

-

SDHB Subunit: Contributes crucial residues that interact with the inhibitor.

-

SDHC Subunit: Forms a significant part of the binding cavity.

-

SDHD Subunit: Also contributes residues to the formation of the binding site.

Insights from Resistance Mutations

The emergence of fungal strains resistant to SDHI fungicides provides valuable information about the specific amino acid residues critical for inhibitor binding. Mutations in the genes encoding the SDHB, SDHC, and SDHD subunits can alter the structure of the Qp site, reducing the binding affinity of the inhibitor and thus conferring resistance. While specific resistance mutations for this compound are still under investigation in many fungal species, data from other SDHIs can illuminate the key interaction points within the binding pocket.

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound on succinate dehydrogenase initiates a cascade of events within the fungal cell, ultimately leading to its demise. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows relevant to the study of this compound's mechanism of action.

Caption: Inhibition of the mitochondrial electron transport chain by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Activity of a novel succinate dehydrogenase inhibitor fungicide this compound against Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

Structure-Activity Relationship of Pyraziflumid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyraziflumid is a novel fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1][2] It is chemically characterized by a 3-(trifluoromethyl)pyrazine-2-carboxamide core structure.[1][3] This class of fungicides acts by inhibiting the mitochondrial succinate dehydrogenase complex (SDC or Complex II), a crucial enzyme in the respiratory electron transport chain of fungi.[1] This inhibition disrupts the production of adenosine triphosphate (ATP), ultimately leading to fungal cell death.[4] this compound has demonstrated a broad spectrum of fungicidal activity against various plant pathogens.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, detailed experimental protocols for their evaluation, and a visualization of the relevant biological pathways and experimental workflows.

Data Presentation: Structure-Activity Relationship of this compound Derivatives

The following tables summarize the quantitative data on the fungicidal activity of various this compound derivatives against key plant pathogens. The data is compiled from foundational studies on the SAR of N-(biphenyl-2-yl)pyrazine-2-carboxamides.

Table 1: Fungicidal Activity of Pyridine-3- and Pyrazine-2-carboxamide Derivatives against Gray Mold (Botrytis cinerea) and Wheat Brown Rust (Puccinia recondita) [1]

| Compound No. | R | X | Disease Control (%) |

| Gray Mold | |||

| 1 | 2-Me | CH | 50-80 |

| BC723 | 2-Cl | CH | >80 |

| 3 | 2-CF3 | CH | >80 |

| 4 | 3-Me | N | 50-80 |

| 5 | 3-Cl | N | >80 |

| This compound | 3-CF3 | N | >80 |

Data represents the disease control percentage at a concentration of 100 ppm.

Table 2: Fungicidal Activity of N-(Biphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamides with a Single Substituent on the Biphenyl Moiety [1]

| Compound No. | R | Disease Control (%) |

| Gray Mold | ||

| 11 | 4'-F | >80 |

| 15 | 3'-F | 80-100 |

| 16 | 2'-F | 50-80 |

| 12 | 4'-Cl | >80 |

| 17 | 3'-Cl | >80 |

| 18 | 2'-Cl | 50-80 |

| 13 | 4'-CF3 | 80-100 |

| 14 | 3'-CF3 | 80-100 |

| 19 | 2'-CF3 | <50 |

Data represents the disease control percentage at a concentration of 100 ppm.

Table 3: Fungicidal Activity of N-(Disubstituted biphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamides [1]

| Compound No. | R | Disease Control (%) |

| Gray Mold | ||

| 20 | 3',4'-diF | >80 |

| 21 | 3',5'-diF | 80-100 |

| 22 | 2',4'-diF | 50-80 |

| 23 | 2',3'-diF | 50-80 |

| 24 | 3',4'-diCl | >80 |

| 25 | 3',5'-diCl | >80 |

| 26 | 2',4'-diCl | 50-80 |

Data represents the disease control percentage at a concentration of 100 ppm.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and evaluation of this compound derivatives are provided below.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is a standard "poisoned food" technique used to determine the inhibitory effect of compounds on the mycelial growth of fungi.

1. Fungal Strains and Culture Conditions:

-

Botrytis cinerea and Rhizoctonia solani are maintained on potato dextrose agar (PDA) plates.

-

Cultures are incubated at 20-25°C until sufficient mycelial growth is observed for the assay.

2. Preparation of Test Compounds:

-

The synthesized this compound derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetone, to create stock solutions of a known concentration.

-

Serial dilutions of the stock solutions are prepared to achieve the desired test concentrations.

3. Assay Plate Preparation:

-

Molten PDA medium is cooled to approximately 50-55°C.

-

The appropriate volume of the test compound solution is added to the molten agar to achieve the final desired concentrations (e.g., 100 ppm).

-

For the control, an equivalent volume of the solvent is added to the agar.

-

The agar is then poured into sterile Petri dishes and allowed to solidify.

4. Inoculation and Incubation:

-

A mycelial plug (typically 4-5 mm in diameter) is taken from the actively growing edge of a stock culture plate of the target fungus.

-

The mycelial plug is placed, mycelium-side down, in the center of each agar plate containing the test compound and the control plates.

-

The plates are incubated at the optimal growth temperature for the specific fungus (e.g., 20°C for B. cinerea) for a period of 2-4 days.

5. Data Collection and Analysis:

-

The diameter of the fungal colony is measured in two perpendicular directions.

-

The percentage of mycelial growth inhibition is calculated using the following formula:

where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.

-

For determining the half-maximal effective concentration (EC50), a range of concentrations is tested, and the data is subjected to probit or log-logistic regression analysis.

In Vivo Fungicidal Activity Assay (Pot Test)

This protocol evaluates the protective and curative efficacy of the compounds on host plants.

1. Plant Cultivation:

-

Host plants are grown in pots under greenhouse conditions. For example, cucumber (Cucumis sativus) for gray mold and wheat (Triticum aestivum) for brown rust.

-

Plants are grown to a specific developmental stage before inoculation (e.g., the first true leaf stage for cucumber).

2. Preparation of Inoculum:

-

For B. cinerea, a conidial suspension is prepared by washing the surface of a sporulating culture with sterile distilled water containing a surfactant (e.g., Tween 20). The conidial concentration is adjusted to a specific density (e.g., 1 x 10^6 conidia/mL).

-

For P. recondita, a urediniospore suspension is prepared and similarly adjusted to a specific concentration.

3. Application of Test Compounds:

-

The test compounds are formulated as a wettable powder or emulsifiable concentrate.

-

The formulated compounds are diluted with water to the desired application concentration (e.g., 100 ppm).

-

The compound solutions are sprayed onto the foliage of the host plants until runoff.

4. Inoculation:

-

Protective Activity: Plants are inoculated with the fungal spore suspension 24 hours after the application of the test compound.

-

Curative Activity: Plants are inoculated with the fungal spore suspension 24 hours before the application of the test compound.

-

Control plants are sprayed with the formulation blank and inoculated in the same manner.

5. Incubation and Disease Assessment:

-

The inoculated plants are maintained in a high-humidity chamber at an appropriate temperature to promote disease development (e.g., 20°C for gray mold).

-

After a specific incubation period (e.g., 4-7 days), the disease severity is assessed. This can be done by measuring the lesion area on the leaves or by using a disease rating scale.

-

The disease control percentage is calculated relative to the disease severity on the untreated control plants.

Mandatory Visualization

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound as a Succinate Dehydrogenase Inhibitor (SDHI).

Experimental Workflow for SAR Studies of this compound Derivatives

Caption: Workflow for the structure-activity relationship studies of this compound derivatives.

References

A Technical Guide to the Chemical Synthesis and Purification of Pyraziflumid

Pyraziflumid, with the experimental code NNF-0721, is a novel succinate dehydrogenase inhibitor (SDHI) fungicide developed by Nihon Nohyaku Co., Ltd.[1][2]. Chemically identified as N-(3′,4′-difluorobiphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide, it is distinguished by its unique 3-(trifluoromethyl)pyrazine-2-carboxamide group[1][3]. This compound demonstrates high efficacy against a wide spectrum of plant diseases caused by ascomycete and basidiomycete fungi, including gray mold, sclerotinia rot, and powdery mildew[3][4]. Registered and launched in Japan and South Korea in 2018, this compound is recognized for its preventive, residual, and curative activities, making it a valuable tool in Integrated Pest Management (IPM) programs[1][2][5].

This technical guide provides an in-depth overview of the chemical synthesis, purification, and analysis of this compound, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Common Name | This compound | [1] |

| Experimental Code | NNF-0721 | [1] |

| Chemical Name | N-(3′,4′-difluorobiphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide | [2] |

| Molecular Formula | C₁₈H₁₀F₅N₃O | [2] |

| Melting Point | 119–120°C | [3] |

| Water Solubility | 2.32 mg/L (at 20°C) | [2] |

| Partition Coefficient | logP = 3.51 (at 25°C) | [2] |

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The primary methods involve the condensation of a pyrazine carboxylic acid derivative with a substituted biphenyl amine.

Synthetic Pathways

Two primary routes, designated Route A and Route B, have been detailed for the synthesis of this compound[1][3].

-

Route A: This pathway involves the reaction of a methyl ester derivative of the pyrazine core, methyl 3-(trifluoromethyl)pyrazine-2-carboxylate (2), with 3′,4′-difluorobiphenyl-2-amine (4) in the presence of a base[3].

-

Route B: This alternative synthesis involves the condensation of 3-(trifluoromethyl)pyrazine-2-carboxylic acid (3), obtained from the hydrolysis of the corresponding methyl ester (2), with 3′,4′-difluorobiphenyl-2-amine (4)[1][3].

A foundational synthesis for the pyrazine building block starts from ethyl 4,4,4-trifluoro-3-oxobutanoate, which undergoes chlorination and a subsequent one-pot transformation to form the key pyrazine ester intermediate[5].

Caption: Synthetic pathways for this compound.

Experimental Protocols

Route A: Synthesis from Methyl Ester [3]

-

Reactant Mixture Preparation: A mixture is prepared with 3′,4′-difluorobiphenyl-2-amine (4) (40.0 g, 195 mmol) and N,N-dimethylacetamide (40 mL).

-

Addition of Base: To this mixture, 28% sodium methoxide in methanol (118 mL, 580 mmol) is added.

-

Addition of Pyrazine Intermediate: Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate (2) (50.1 g, 243 mmol) is added to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature for 9 hours.

-

Work-up and Extraction: The reaction mixture is poured into a solution of ice water (250 g) and concentrated HCl (50 mL). The product is then extracted with ethyl acetate.

-

Washing: The organic extract is washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuo.

-

Purification: The resulting residue is recrystallized from heptane and ethyl acetate.

| Parameter | Value | Reference |

| Starting Material | 3′,4′-difluorobiphenyl-2-amine (4) | [3] |

| Reagent | Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate (2) | [3] |

| Base | 28% Sodium Methoxide in Methanol | [3] |

| Solvent | N,N-dimethylacetamide | [3] |

| Reaction Time | 9 hours | [3] |

| Reaction Temperature | Room Temperature | [3] |

| Yield | 86% (60.4 g) | [3] |

| Final Form | Pale yellow crystal | [3] |

Purification and Analysis

The final purity of this compound is critical for its efficacy and safety. Purification is typically achieved through recrystallization or chromatography, while purity is assessed using advanced analytical techniques.

Purification Protocols

-

Recrystallization: Following the primary synthesis reaction, the crude product is purified by recrystallization using a solvent system of heptane and ethyl acetate to yield a pale yellow crystalline solid[3].

-

Silica Gel Chromatography: For the synthesis of this compound derivatives, purification can be performed using silica gel chromatography with an eluent mixture of hexane and ethyl acetate (e.g., a 2:1 ratio)[3].

Analytical Methods for Purity Assessment

A sensitive method for the determination and quantification of this compound residues in various samples has been developed using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS)[6][7]. This method can be adapted for quality control and purity assessment of the synthesized compound.

Sample Preparation (QuEChERS Method) [6]

-

Extraction: Analytes are extracted from the sample matrix using acetonitrile containing 1% formic acid.

-

Purification/Clean-up: The extract is purified using a combination of primary secondary amine (PSA) and octadecylsilane (C18) to remove interferences.

Chromatographic Analysis [6]

-

Technique: Ultra-Performance Liquid Chromatography/Tandem Mass Spectrometry (UPLC-MS/MS).

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Elution Time: The compound is eluted in under 3.5 minutes.

Caption: Analytical workflow for this compound.

The validation of this analytical method demonstrates its reliability for monitoring this compound.

| Validation Parameter | Result | Reference |

| Linearity (R²) | > 0.9916 | [6] |

| Limit of Detection (LOD) | 0.05 - 5 µg/kg | [6] |

| Limit of Quantification (LOQ) | 10 µg/kg | [6] |

| Recoveries | 74.4 - 105.1% | [6] |

| Relative Standard Deviations (RSD) | < 12.4% | [6] |

This comprehensive approach to synthesis, purification, and analysis ensures the production of high-purity this compound suitable for research, development, and commercial application in agriculture.

References

- 1. Development of a novel fungicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activity of a novel fungicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a novel fungicide, this compound [jstage.jst.go.jp]

- 5. This compound: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of a method for the analysis of trifludimoxazin, picarbutrazox and this compound residues in cereals, vegetables and fruits using ultra-performance liquid chromatography/tandem mass spectrometry | Semantic Scholar [semanticscholar.org]

Pyraziflumid chemical properties and solubility data

An In-depth Technical Guide on the Core Chemical Properties and Solubility of Pyraziflumid

Introduction

This compound is a novel fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1][2][3] Discovered and developed by Nihon Nohyaku Co., Ltd., it is chemically identified as a 3-(trifluoromethyl)pyrazine-2-carboxamide derivative.[1][2][4] this compound demonstrates potent fungicidal activity against a wide spectrum of plant diseases.[1][2][3] This document provides a comprehensive overview of its fundamental chemical properties and solubility data, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Core Properties

This compound is identified by the CAS Registry Number 942515-63-1.[1][2][5][6][7] Its chemical structure and key properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N-(3′,4′-difluoro[1,1′-biphenyl]-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide[5][6][7] |

| CAS Number | 942515-63-1[1][2][5][6][7] |

| Synonyms | NNF-0721[1][2][6] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₀F₅N₃O[1][2][5][6][7] |

| Molecular Weight | 379.28 g/mol [1][2][8] |

| Appearance | Pale yellow crystal[1][2] |

| Melting Point | 119°C[1][2][9][10] |

| Partition Coefficient (log P) | 3.51 (at 25°C)[1][2][4][11] |

Solubility Data

The solubility of a compound is a critical parameter in its development and application. This compound is characterized by low water solubility.

Table 3: Solubility of this compound

| Solvent | Temperature | Solubility |

| Water | 20°C | 2.32 mg/L[1][2][4][10][11] |

Experimental Protocols

The methodologies for determining the physicochemical properties are crucial for reproducibility and validation of the data.

Melting Point Determination

The melting point of this compound has been determined using a Mettler FP80 melting point apparatus, with the results reported as uncorrected.[4] This is a standard laboratory technique where a small sample of the crystalline solid is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.

Aqueous Solubility Determination (Shake-Flask Method)

While the specific protocol used for this compound's water solubility measurement is not detailed, the standard "shake-flask" method is a widely accepted technique for determining the solubility of poorly soluble compounds.[12]

Principle: An excess amount of the solid compound is added to a fixed volume of the solvent (in this case, water). The mixture is then agitated at a constant temperature until equilibrium is reached, which can take 24 to 48 hours.[12] After reaching equilibrium, the undissolved solid is separated from the solution by filtration or centrifugation. The concentration of the dissolved compound in the resulting saturated solution is then quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV/Vis spectroscopy.[12]

Visualizations

Chemical Structure and Properties Overview

The following diagram illustrates the key identifiers and properties of the this compound molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a novel fungicide, this compound [jstage.jst.go.jp]

- 3. This compound: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 4. Synthesis and biological activity of a novel fungicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C18H10F5N3O | CID 71679243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 8. This compound | CAS 942515-63-1 | LGC Standards [lgcstandards.com]

- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 10. This compound (Ref: NNF-0721) [sitem.herts.ac.uk]

- 11. Development of a novel fungicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Fungicidal Spectrum of Pyraziflumid: A Technical Guide for Researchers

Introduction: Pyraziflumid is a novel succinate dehydrogenase inhibitor (SDHI) fungicide, distinguished by its unique 3-(trifluoromethyl)pyrazine-2-carboxamide chemical structure.[1][2][3][4] Developed by Nihon Nohyaku Co., Ltd., it is classified under FRAC Group 7.[1][2] this compound demonstrates high efficacy against a broad spectrum of plant diseases caused by ascomycete and basidiomycete fungi by disrupting cellular respiration.[1][2][3][4] This guide provides a detailed analysis of its fungicidal spectrum, experimental evaluation protocols, and mechanism of action.

Quantitative Fungicidal Spectrum Analysis

This compound exhibits potent inhibitory activity against the mycelial growth of numerous economically significant plant pathogens. The 50% effective concentration (EC50) values, a standard measure of fungicide efficacy, have been determined for various fungi through in vitro assays. A summary of this quantitative data is presented below.

| Pathogen | Common Disease | Host Crop(s) | Mycelial Growth EC50 (mg/L) |

| Sclerotinia sclerotiorum | White Mold, Sclerotinia Rot | Canola, Cabbage, Beans | 0.023 - 0.056 |

| Botrytis cinerea | Gray Mold | Strawberry, Grapes | 0.004 |

| Venturia inaequalis | Apple Scab | Apple | 0.045 |

| Alternaria solani | Early Blight | Tomato, Potato | 0.15 |

| Alternaria kikuchiana | Black Spot | Pear | 0.058 |

| Rhizoctonia solani | Sheath Blight, Root Rot | Rice, Vegetables | 0.20 |

| Pseudocercospora vitis | Isariopsis Leaf Spot | Grape | 0.087 |

| Corynespora cassiicola | Target Spot | Soybean, Tomato | 0.045 |

| Phoma lingam | Blackleg | Canola, Cabbage | <0.03 |

Note: EC50 values are sourced from agar plate assays and can vary based on the specific fungal isolate and testing conditions.[2][4]

This compound has also been shown to inhibit spore germination and other developmental stages, such as the formation of apothecia in Sclerotinia sclerotiorum.[2][5] However, it displays no significant activity against oomycetes like Phytophthora infestans or certain fungi such as Fusarium oxysporum and Colletotrichum species at concentrations up to 100 mg/L.[2][4][5]

Experimental Protocols

The determination of the fungicidal spectrum relies on standardized in vitro assays. The following protocol outlines the methodology for assessing the inhibition of mycelial growth.

In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the EC50 value of this compound against a target fungal pathogen.

Materials:

-

Potato Dextrose Agar (PDA) medium

-

Technical grade this compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile petri dishes (90 mm)

-

Actively growing pure culture of the target pathogen

-

Sterile cork borer (5 mm diameter)

-

Incubator

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10,000 mg/L) in DMSO.

-

Media Amendment: Autoclave PDA medium and cool it to approximately 50-55°C in a water bath. Serially dilute the this compound stock solution and add the appropriate volumes to the molten PDA to achieve the desired final test concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 mg/L). Prepare a control medium containing only DMSO at the same concentration used for the highest fungicide dilution.

-

Plating: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, cut a 5 mm mycelial plug from the leading edge of an actively growing fungal culture. Place the plug, mycelium-side down, in the center of each prepared plate.

-

Incubation: Incubate the plates in the dark at the optimal growth temperature for the specific pathogen (e.g., 20-25°C).

-

Data Collection: When the fungal colony in the control plates has grown to nearly cover the plate, measure the colony diameter (in two perpendicular directions) for all treatments.

-

Analysis: Calculate the percentage of inhibition for each concentration relative to the control. Use probit analysis or non-linear regression of the dose-response data to determine the EC50 value.

References

Pyraziflumid's Impact on the Fungal Mitochondrial Electron Transport Chain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyraziflumid is a novel broad-spectrum fungicide belonging to the chemical class of pyrazine carboxamides. It is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 7 fungicide, specifically targeting the mitochondrial electron transport chain. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its inhibitory effect on succinate dehydrogenase (Complex II), a key enzyme in fungal respiration. This document details the biochemical consequences of this inhibition, presents quantitative data on its efficacy, outlines relevant experimental protocols, and illustrates the underlying molecular interactions and pathways.

Introduction: The Fungal Mitochondrial Electron Transport Chain as a Target

The mitochondrial electron transport chain (mETC) is a fundamental pathway for cellular energy production in fungi, responsible for generating the majority of cellular ATP through oxidative phosphorylation. The mETC comprises a series of protein complexes (Complexes I-IV) embedded in the inner mitochondrial membrane. The sequential transfer of electrons through these complexes creates a proton gradient that drives ATP synthesis. Due to its essential role in fungal viability, the mETC is a prime target for the development of antifungal agents.

This compound is a succinate dehydrogenase inhibitor (SDHI), a class of fungicides that specifically targets Complex II of the mETC.[1][2] This targeted action disrupts the entire respiratory process, leading to a rapid depletion of cellular energy and ultimately, fungal cell death.[3]

Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

This compound's primary mode of action is the potent and specific inhibition of succinate dehydrogenase (SDH), also known as Complex II.[3] SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle with the electron transport chain. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to the ubiquinone (Q) pool in the mETC.

This compound binds to the ubiquinone-binding site (Q-site) of Complex II, effectively blocking the transfer of electrons from the iron-sulfur clusters within the SdhB subunit to ubiquinone. This blockage leads to several critical downstream effects:

-

Interruption of the Electron Flow: The inhibition of electron transfer at Complex II halts the entire mETC.

-

Cessation of ATP Synthesis: The disruption of the proton gradient, which is dependent on electron flow, leads to a severe reduction in ATP production.

-

Accumulation of Succinate: The blockage of SDH activity results in the accumulation of its substrate, succinate.

-

Inhibition of Fungal Respiration: The overall process of mitochondrial respiration is strongly inhibited, depriving the fungal cell of its primary energy source.[3]

dot

Figure 1: Mechanism of this compound's inhibitory action on the fungal mitochondrial electron transport chain.

Quantitative Data: Efficacy of this compound

The efficacy of this compound has been demonstrated against a wide range of phytopathogenic fungi. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Mycelial Growth Inhibition (EC50 values)

| Fungal Species | Growth Medium | Average EC50 (µg/mL) | Reference |

| Sclerotinia sclerotiorum | PDA | 0.0561 (±0.0263) | [3] |

| Botrytis cinerea | YBA | <0.1 | [1] |

| Corynespora cassiicola | YBA | <0.1 | [1] |

| Didymella bryoniae | PDA | <0.1 | [1] |

| Monilinia fructicola | PDA | <0.1 | [1] |

| Venturia nashicola | PDA | <0.1 | [1] |

| Rhizoctonia solani | PDA | <0.1 | [1] |

EC50: The effective concentration of a compound that inhibits a biological process by 50%. PDA: Potato Dextrose Agar; YBA: Yeast Bacto Agar.

Table 2: Succinate Dehydrogenase (SDH) Inhibition (IC50 values)

| Fungal Species | Average IC50 (µg/mL) | Reference |

| Sclerotinia sclerotiorum | Data not available | |

| Botrytis cinerea | Data not available | |

| Rhizoctonia solani | Data not available |

IC50: The concentration of an inhibitor that reduces the activity of an enzyme by 50%. (Note: Specific IC50 values for this compound were not available in the searched literature. The table is a template for future data.)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Mycelial Growth Inhibition Assay (Agar Dilution Method)

This protocol determines the EC50 value of this compound against a target fungus.

Materials:

-

Potato Dextrose Agar (PDA) or Yeast Bacto Agar (YBA)

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Sterile Petri dishes (90 mm)

-

Fungal culture of the target organism

-

Cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Media Preparation: Prepare PDA or YBA medium according to the manufacturer's instructions and autoclave.

-

Fungicide Amendment: Cool the autoclaved medium to approximately 50-55°C. Add the appropriate volume of this compound stock solution to achieve a series of final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL). Also, prepare control plates with the solvent alone.

-

Pouring Plates: Pour the amended and control media into sterile Petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the actively growing edge of a fresh fungal culture. Place the mycelial plug, mycelium-side down, in the center of each agar plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches near the edge of the plate.

-

EC50 Calculation: Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control. The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.[1][4]

Fungal Mitochondrial Isolation

This protocol describes the isolation of mitochondria from fungal mycelia for use in respiration and enzyme assays.

Materials:

-

Fungal mycelia (grown in liquid culture, e.g., Potato Dextrose Broth)

-

Isolation Buffer (e.g., 0.6 M mannitol, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.2% BSA)

-

Mortar and pestle or homogenizer

-

Cheesecloth

-

Centrifuge and centrifuge tubes

Procedure:

-

Harvesting Mycelia: Harvest fungal mycelia from liquid culture by filtration.

-

Homogenization: Wash the mycelia with cold isolation buffer. Grind the mycelia with a pre-chilled mortar and pestle or use a mechanical homogenizer in the presence of cold isolation buffer.

-

Filtration: Filter the homogenate through several layers of cheesecloth to remove cell debris.

-

Differential Centrifugation:

-

Centrifuge the filtrate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

-

-

Washing: Resuspend the mitochondrial pellet in fresh, cold isolation buffer and repeat the high-speed centrifugation step.

-

Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of a suitable assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

dot

Figure 2: General workflow for the isolation of fungal mitochondria.

Succinate Dehydrogenase (SDH) Activity Assay

This spectrophotometric assay measures the activity of SDH and its inhibition by this compound.

Materials:

-

Isolated fungal mitochondria

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

Succinate solution (substrate)

-

2,6-dichlorophenolindophenol (DCPIP) solution (artificial electron acceptor)

-

Phenazine methosulfate (PMS) solution (intermediate electron carrier)

-

This compound stock solution

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing assay buffer, DCPIP, and PMS.

-

Pre-incubation: Add the isolated mitochondria and varying concentrations of this compound to the reaction mixture. Incubate for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the reaction by adding the succinate solution.

-

Measurement: Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the SDH activity.

-

IC50 Calculation: Calculate the percentage of SDH inhibition for each this compound concentration relative to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mitochondrial Respiration Assay

This assay measures the oxygen consumption of isolated mitochondria to assess the impact of this compound on the electron transport chain.

Materials:

-

Isolated fungal mitochondria

-

Respiration Buffer (e.g., mannitol-sucrose based buffer with phosphate, pH 7.2)

-

Substrates (e.g., succinate)

-

ADP (to stimulate State 3 respiration)

-

This compound stock solution

-

Oxygen electrode (e.g., Clark-type) or a microplate-based respirometer (e.g., Seahorse XF Analyzer)

Procedure:

-

Chamber Setup: Add respiration buffer to the oxygen electrode chamber or microplate well and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Mitochondria Addition: Add a known amount of isolated mitochondria to the chamber.

-

State 2 Respiration: Record the basal rate of oxygen consumption (State 2) with the addition of a substrate (e.g., succinate).

-

State 3 Respiration: Add a known amount of ADP to stimulate ATP synthesis and measure the rate of oxygen consumption (State 3).

-

Inhibitor Addition: Add varying concentrations of this compound and measure the inhibition of State 3 respiration.

-

Data Analysis: Calculate the respiratory control ratio (RCR = State 3 rate / State 4 rate) and the P/O ratio (moles of ADP phosphorylated per atom of oxygen consumed) to assess mitochondrial coupling and efficiency. Determine the concentration of this compound required to inhibit respiration by 50%.

Resistance to this compound

The development of resistance to SDHI fungicides is a significant concern in agriculture. Resistance to this compound and other SDHIs is primarily associated with point mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme, particularly SdhB, SdhC, and SdhD. These mutations can alter the amino acid sequence of the protein, leading to a reduced binding affinity of the fungicide to the Q-site of Complex II.

dot

Figure 3: Logical relationship of this compound resistance due to target site mutation.

Conclusion

This compound is a highly effective fungicide that acts through the specific inhibition of succinate dehydrogenase (Complex II) in the fungal mitochondrial electron transport chain. This targeted mechanism disrupts cellular respiration and energy production, leading to broad-spectrum fungicidal activity. Understanding the molecular basis of its action, as detailed in this guide, is crucial for its effective and sustainable use in disease management strategies. Continued research into its interaction with the target enzyme and the mechanisms of resistance will be vital for prolonging its efficacy and developing next-generation fungicides.

References

Investigating Target Site Mutations for Pyraziflumid Resistance: An In-depth Technical Guide

Abstract

Pyraziflumid is a potent succinate dehydrogenase inhibitor (SDHI) fungicide, crucial for the management of a broad spectrum of fungal plant pathogens. Its mode of action involves the disruption of the mitochondrial electron transport chain at Complex II (succinate dehydrogenase, or Sdh). However, the emergence of resistance, primarily through target site mutations in the Sdh enzyme, poses a significant threat to its efficacy. This technical guide provides a comprehensive overview of the known target site mutations conferring resistance to this compound, presenting quantitative data on resistance levels, detailed experimental protocols for resistance investigation, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of fungicide resistance and the development of novel crop protection agents.

Introduction

This compound belongs to the pyrazine-carboxamide class of fungicides and is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 7 fungicide. Its target is the succinate dehydrogenase (Sdh) enzyme, a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By inhibiting Sdh, this compound effectively blocks cellular respiration, leading to fungal cell death.

The Sdh enzyme is a heterotetrameric protein complex composed of four subunits: SdhA, SdhB, SdhC, and SdhD. The development of resistance to this compound and other SDHI fungicides is frequently associated with point mutations in the genes encoding the SdhB, SdhC, and SdhD subunits. These mutations can alter the fungicide binding site, reducing the inhibitory effect of this compound. This guide details the specific mutations identified to date and provides the necessary methodologies to investigate and confirm this compound resistance in fungal pathogens.

Mechanism of Action and Resistance

This compound acts by binding to the ubiquinone-binding site (Qp site) of the Sdh enzyme, thereby blocking the transfer of electrons from succinate to ubiquinone. This inhibition disrupts the production of ATP, the primary energy currency of the cell.

Target site resistance arises from amino acid substitutions in the SdhB, SdhC, and SdhD subunits, which form the Qp site. These substitutions can sterically hinder the binding of this compound or reduce its binding affinity, allowing the enzyme to function even in the presence of the fungicide.

Below is a diagram illustrating the mechanism of action of this compound and the impact of target site mutations.

This compound inhibits wild-type Sdh, blocking the electron transport chain. Mutations in Sdh reduce this inhibition.

Target Site Mutations and Quantitative Resistance Data

Several studies have identified specific mutations in the SdhB, SdhC, and SdhD genes that confer resistance to this compound. The following tables summarize the key mutations and the associated resistance levels.

Table 1: Mutations in the SdhC Subunit and Resistance to this compound

| Fungal Species | Mutation | EC50 (µg/mL) of this compound for Resistant Isolates | Resistance Factor (RF) | Reference |

| Alternaria alternata | H134R | >10 | >125 | |

| Passalora fulva | T78I | Moderate Resistance | Not Quantified | |

| Passalora fulva | N85K | High Resistance | Not Quantified | |

| Passalora fulva | N85S | Low Resistance | Not Quantified | |

| Passalora fulva | H151R | Moderate Resistance | Not Quantified |

Table 2: Cross-Resistance Profile of SdhC Mutants to Various SDHI Fungicides

| Fungal Species | Mutation | This compound | Boscalid | Penthiopyrad | Fluopyram | Isofetamid |

| Passalora fulva | T78I | R | R | R | R | R |

| Passalora fulva | N85K | R | R | R | R | R |

| Passalora fulva | N85S | R | R | R | R | R |

| Passalora fulva | H151R | R | R | R | R | R |

R denotes resistance.

Experimental Protocols

This section provides detailed methodologies for the identification and characterization of this compound resistance.

Fungal Isolate Collection and Culturing

-

Collect diseased plant tissue samples from fields where this compound has been applied.

-

Isolate the fungal pathogen onto a suitable culture medium, such as Potato Dextrose Agar (PDA), amended with antibiotics to suppress bacterial growth.

-

Incubate the cultures at an appropriate temperature and light cycle for the specific fungus until pure cultures are obtained.

-

Preserve single-spore isolates for long-term storage.

Determination of Minimum Inhibitory Concentration (MIC) and EC50 Values

The broth microdilution method is a standard procedure for determining the susceptibility of fungal isolates to fungicides.

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium (or other suitable broth)

-

This compound stock solution (in DMSO)

-

Fungal inoculum, standardized to a specific concentration (e.g., 1-5 x 10^4 CFU/mL)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial twofold dilutions of the this compound stock solution in the broth medium in the wells of a 96-well plate. The final concentrations should span a range that includes both inhibitory and non-inhibitory levels.

-

Include a drug-free well as a positive control for fungal growth and an uninoculated well as a negative control for sterility.

-

Add the standardized fungal inoculum to each well.

-

Incubate the plates under appropriate conditions for 24-72 hours.

-

Determine the MIC by visual inspection (the lowest concentration with no visible growth) or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm). The EC50 value (the concentration that inhibits 50% of fungal growth) can be calculated from the OD readings using appropriate software.

Molecular Identification of Sdh Mutations

4.3.1. Fungal DNA Extraction

-

Grow the fungal isolate in a liquid medium (e.g., Potato Dextrose Broth) for several days.

-

Harvest the mycelia by filtration.

-

Extract genomic DNA using a commercial fungal DNA extraction kit or a standard CTAB protocol.

4.3.2. PCR Amplification and Sequencing of Sdh Genes

-

Design primers to amplify the full coding sequences of the SdhB, SdhC, and SdhD genes.

-

Perform PCR using a high-fidelity DNA polymerase. The PCR program should be optimized for the specific primers and fungal species. A typical program includes an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension step.

-

Verify the PCR products by agarose gel electrophoresis.

-

Purify the PCR products and send them for Sanger sequencing in both forward and reverse directions.

-

Assemble the sequences and align them with the wild-type reference sequence to identify any mutations.

Site-Directed Mutagenesis for Confirmation of Resistance

Site-directed mutagenesis is used to introduce a specific mutation into a wild-type gene to confirm its role in conferring resistance.

Procedure:

-

Clone the wild-type Sdh gene into a suitable expression vector.

-

Design mutagenic primers containing the desired mutation.

-

Perform inverse PCR on the plasmid containing the wild-type gene using the mutagenic primers.

-

Digest the parental methylated template DNA with the DpnI restriction enzyme.

-

Transform the mutated plasmid into competent E. coli cells.

-

Select for transformed colonies and verify the presence of the mutation by sequencing.

-

The mutated gene can then be expressed in a sensitive fungal strain or a heterologous system to confirm its function in conferring this compound resistance.

Below is a diagram illustrating the experimental workflow for investigating this compound resistance.

Workflow for the identification and confirmation of this compound resistance mutations.

Conclusion

The emergence of target site mutations in the SdhB, SdhC, and SdhD subunits of the succinate dehydrogenase enzyme is a primary mechanism of resistance to the fungicide this compound. Monitoring for these mutations and understanding their impact on fungicide efficacy is critical for the development of effective resistance management strategies. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals working to combat fungicide resistance. Continued research into the molecular mechanisms of resistance and the development of novel fungicides with different modes of action will be essential for sustainable crop protection.

Methodological & Application

Application Note: Analysis of Pyraziflumid Residues in Crops using HPLC-MS/MS

Introduction

Pyraziflumid is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide used to control a variety of fungal diseases in crops such as fruits, vegetables, and cereals.[1] As with any agricultural pesticide, monitoring for its residues in food commodities is crucial to ensure consumer safety and compliance with regulatory limits. This application note provides a detailed protocol for the determination of this compound residues in various crop matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This method is sensitive, selective, and suitable for high-throughput laboratory analysis.

For regulatory purposes, the residue definition for this compound in plant commodities for both compliance with Maximum Residue Limits (MRLs) and dietary risk assessment is this compound itself.

Experimental Protocols

Sample Preparation (Modified QuEChERS Method)

This protocol is a modification of the widely used QuEChERS method, optimized for the extraction of this compound from various crop matrices.

1.1. Sample Homogenization:

-

Obtain a representative laboratory sample of the crop.

-

Chop or grind the sample to achieve a homogeneous paste. For low-moisture commodities like cereals, milling to a fine powder is recommended.

-

Store the homogenized sample in a sealed container at -20°C until analysis to prevent degradation.

1.2. Extraction:

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube. For dry commodities like wheat, use 5 g of sample and add 10 mL of reagent water, allowing it to hydrate for 30 minutes before proceeding.

-

Add 10 mL of acetonitrile containing 1% (v/v) formic acid to the centrifuge tube.

-

Add the appropriate internal standard solution, if used.

-

Cap the tube and shake vigorously for 1 minute by hand or using a mechanical shaker to ensure thorough mixing.

-

Add the QuEChERS extraction salts (4 g anhydrous magnesium sulfate, 1 g sodium chloride, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥4000 rpm for 5 minutes.

1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Carefully transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg anhydrous magnesium sulfate, 150 mg primary secondary amine (PSA), and 150 mg C18 sorbent.

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the final extract and filter it through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

2.1. HPLC Conditions:

| Parameter | Value |

| Column | C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

2.2. MS/MS Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

2.3. MRM Transitions for this compound:

The following MRM transitions and collision energies should be optimized on the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |

| This compound (Quantifier) | 380.1 | 175.1 | 0.05 | 25 |

| This compound (Qualifier) | 380.1 | 205.1 | 0.05 | 20 |

Data Presentation

The following tables summarize the quantitative data from a method validation study for the analysis of this compound in various crop matrices.[1]

Table 1: Method Validation Parameters for this compound in Various Crop Matrices

| Matrix | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) |

| Cereals (Wheat) | >0.99 | 0.5 | 10 |

| Fruits (Apple) | >0.99 | 0.2 | 10 |

| Fruits (Grape) | >0.99 | 0.1 | 10 |

| Vegetables (Tomato) | >0.99 | 0.2 | 10 |

| Vegetables (Cucumber) | >0.99 | 0.1 | 10 |

Table 2: Recovery and Precision of this compound in Spiked Crop Samples

| Matrix | Spiking Level (µg/kg) | Mean Recovery (%) (n=5) | Relative Standard Deviation (RSD, %) |

| Cereals (Wheat) | 10 | 95.2 | 5.8 |

| 100 | 98.7 | 4.1 | |

| 500 | 101.3 | 3.5 | |

| Fruits (Apple) | 10 | 92.4 | 6.2 |

| 100 | 96.8 | 4.5 | |

| 500 | 99.5 | 3.9 | |

| Fruits (Grape) | 10 | 89.7 | 7.1 |

| 100 | 94.2 | 5.3 | |

| 500 | 97.8 | 4.2 | |

| Vegetables (Tomato) | 10 | 93.1 | 5.9 |

| 100 | 97.5 | 4.8 | |

| 500 | 100.2 | 3.7 | |

| Vegetables (Cucumber) | 10 | 90.5 | 6.8 |

| 100 | 95.6 | 5.1 | |

| 500 | 98.9 | 4.0 |

Experimental Workflow Diagram

References

Application Notes and Protocols for Pyraziflumid Sensitivity Testing in Fungal Isolates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyraziflumid is a novel succinate dehydrogenase inhibitor (SDHI) fungicide, categorized by the Fungicide Resistance Action Committee (FRAC) as a Group 7 fungicide.[1][2] It effectively controls a broad spectrum of plant diseases caused by ascomycete and basidiomycete fungi by inhibiting the mitochondrial complex II, which disrupts the pathogen's energy supply and leads to cell death.[1] As with any site-specific fungicide, the potential for resistance development necessitates robust and standardized sensitivity testing protocols. These protocols are crucial for monitoring shifts in fungal population sensitivity, understanding resistance mechanisms, and implementing effective resistance management strategies.[2][3][4]

These application notes provide a detailed, standardized protocol for determining the in vitro sensitivity of fungal isolates to this compound, primarily through the broth microdilution method. This method allows for the quantitative determination of the half-maximal effective concentration (EC50), a key metric in assessing fungicide sensitivity.[5]

Core Concepts in this compound Sensitivity Testing

This compound's mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme.[1] Resistance to SDHI fungicides can arise from mutations in the genes encoding the subunits of the SDH enzyme.[2] Therefore, monitoring the EC50 values within a fungal population over time can serve as an early warning system for the emergence of resistant strains.[3][6]

Key Parameters:

-

EC50 (Half-maximal Effective Concentration): The concentration of a fungicide that inhibits 50% of the fungal growth (e.g., mycelial growth or spore germination) under defined in vitro conditions.[5]

-

MIC (Minimum Inhibitory Concentration): The lowest concentration of a fungicide that prevents visible growth of a microorganism.[7]

-

Baseline Sensitivity: The distribution of EC50 values for a specific fungus population before the widespread use of the fungicide. This serves as a reference point for future monitoring.

Data Presentation: this compound Sensitivity in Various Fungal Species

The following table summarizes published data on the sensitivity of different fungal species to this compound, providing a reference for expected EC50 or IC50 values.

| Fungal Species | Test Method | Parameter | Sensitivity Range (µg/mL) | Average Value (µg/mL) |

| Bipolaris maydis | Mycelial Growth Inhibition | EC50 | 0.0309 - 0.8856 | 0.2780 ± 0.2012 |

| Bipolaris maydis | Conidium Germination Inhibition | EC50 | 0.032 - 0.9592 | 0.3492 ± 0.2450 |

| Sclerotinia sclerotiorum | SDH Enzyme Inhibition | IC50 | 0.0011 - 0.01 (nM) | 0.0018 (nM) (median) |

| Puccinia recondita | SDH Enzyme Inhibition | IC50 | - | 0.0144 (nM) |

| Rhizoctonia solani | SDH Enzyme Inhibition | IC50 | - | 0.0059 (nM) |

| Colletotrichum spp. | Mycelial Growth Inhibition | - | No activity at 100 µg/mL | - |

| Diaporthe citri | Mycelial Growth Inhibition | - | No activity at 100 µg/mL | - |

| Fusarium oxysporum | Mycelial Growth Inhibition | - | No activity at 100 µg/mL | - |

| Phytophthora infestans | Mycelial Growth Inhibition | - | No activity at 100 µg/mL | - |

*Note: IC50 values for SDH enzyme inhibition are presented in nanomolar (nM) concentrations as reported in the literature. Conversion to µg/mL would require the molecular weight of this compound.

Experimental Protocols

Protocol 1: Broth Microdilution Method for Mycelial Growth Inhibition

This protocol is adapted from established methodologies for antifungal susceptibility testing and is suitable for determining the EC50 of this compound against filamentous fungi.[7][8][9]

Materials:

-

Fungal isolates for testing

-

This compound analytical standard

-

Dimethyl sulfoxide (DMSO)

-

Potato Dextrose Broth (PDB) or other suitable liquid medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Sterile distilled water

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Fungal Inoculum:

-

Culture the fungal isolates on Potato Dextrose Agar (PDA) plates at 25°C until sufficient mycelial growth is observed.

-

From the actively growing margin of the colony, cut mycelial plugs using a sterile 5-mm cork borer.

-

Alternatively, for spore-producing fungi, flood the agar plate with sterile distilled water containing 0.05% Tween 80 and gently scrape the surface to release the spores.

-

Adjust the spore suspension concentration to 1 x 10^5 spores/mL using a hemocytometer.

-

-

Preparation of this compound Stock Solution and Dilutions:

-

Prepare a 10 mg/mL stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in the appropriate liquid medium (e.g., PDB) in the 96-well plates to achieve a final concentration range (e.g., 0.001, 0.01, 0.1, 1, 10, and 100 µg/mL).

-

Include a fungicide-free control (medium only) and a solvent control (medium with the same concentration of DMSO used in the highest this compound concentration).

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum (mycelial plug or spore suspension) to each well of the 96-well plate containing the different this compound concentrations.

-

Seal the plates and incubate at 25°C in the dark for 48-72 hours, or until sufficient growth is observed in the fungicide-free control wells.

-

-

Data Collection and Analysis:

-

Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to determine fungal growth.

-

Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the fungicide-free control.

-

Determine the EC50 value by performing a probit or logistic regression analysis of the inhibition percentages against the log-transformed fungicide concentrations.[5]

-

Protocol 2: Agar Dilution Method

This method is an alternative to the broth microdilution method and is particularly useful for fungi that do not grow well in liquid culture.

Materials:

-

Fungal isolates

-

This compound analytical standard

-

DMSO

-

Potato Dextrose Agar (PDA) or other suitable solid medium

-

Sterile petri dishes

-

Sterile cork borer (5 mm)

-

Incubator

Procedure:

-

Preparation of Fungicide-Amended Media:

-

Prepare the PDA medium and autoclave.

-

Cool the medium to approximately 50-55°C.

-

Add the appropriate volume of this compound stock solution (dissolved in DMSO) to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

-

Include a solvent control plate containing only DMSO at the highest concentration used.

-

Pour the amended agar into sterile petri dishes.

-

-

Inoculation and Incubation:

-

Place a 5-mm mycelial plug from the margin of an actively growing fungal colony onto the center of each agar plate.

-

Incubate the plates at 25°C in the dark until the mycelial growth in the control plate reaches the edge of the plate.

-

-

Data Collection and Analysis:

-

Measure the diameter of the fungal colony on each plate.

-

Calculate the percentage of mycelial growth inhibition relative to the control plate.

-

Determine the EC50 value as described in the broth microdilution method.

-

Visualizations

Caption: Workflow for this compound sensitivity testing using the broth microdilution method.

Caption: Simplified diagram of this compound's mode of action.

References

- 1. Page loading... [guidechem.com]

- 2. SDHI Fungicides | FRAC [frac.info]

- 3. groundcover.grdc.com.au [groundcover.grdc.com.au]

- 4. croplife.co.za [croplife.co.za]

- 5. researchgate.net [researchgate.net]

- 6. Improved Detection and Monitoring of Fungicide Resistance in Blumeria graminis f. sp. hordei With High-Throughput Genotype Quantification by Digital PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Note: Protocols for In Vitro Efficacy Evaluation of Pyraziflumid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyraziflumid is a novel fungicide with a unique chemical structure containing a 3-(trifluoromethyl)pyrazine-2-carboxamide group.[1] It is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 7 fungicide.[1][2] Its mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[3][4][5] By blocking this critical enzyme, this compound disrupts fungal respiration and energy production, ultimately leading to cell death.[4][6] It has demonstrated excellent fungicidal activity against a broad spectrum of ascomycete and basidiomycete plant pathogens.[1][4] This document provides detailed protocols for two common in vitro assays—the Mycelial Growth Inhibition Assay and the Spore Germination Assay—to reliably evaluate the efficacy of this compound against target fungal pathogens.

Mechanism of Action: SDHI Fungicides

This compound targets the ubiquinone-binding (Qp) site of the succinate dehydrogenase (SDH) complex. This inhibition blocks the oxidation of succinate to fumarate in the Krebs cycle and halts the transfer of electrons to the respiratory chain, thereby depleting the fungal cell of ATP.

Caption: this compound inhibits Complex II (SDH), blocking the electron transport chain.

Quantitative Efficacy Data

The efficacy of this compound can be quantified by determining the half-maximal effective concentration (EC50), which is the concentration of the fungicide that causes a 50% reduction in fungal growth or spore germination.

Table 1: In Vitro Efficacy of this compound Against Various Fungal Pathogens

| Fungal Pathogen | Assay Type | EC50 Value (µg/mL) | Reference |

| Sclerotinia sclerotiorum | Mycelial Growth | 0.0561 (average) | [6][7] |

| Botrytis cinerea | Mycelial Growth | 0.004 | [8] |

| Corynespora cassiicola | Mycelial Growth | 0.045 | [8] |

| Phoma lingam | Mycelial Growth | <0.03 | [8] |

| Various Ascomycetes* | Mycelial Growth / Spore Germination | <0.1 | [1][9][10] |

*Includes pathogens such as Cladosporium cucumerinum, Didymella bryoniae, and Venturia inaequalis.

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay

This assay determines the EC50 value of this compound by measuring the inhibition of fungal colony growth on an amended agar medium.[3]

1. Materials

-

Potato Dextrose Agar (PDA) or other suitable growth medium[3]

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Sterile Dimethyl sulfoxide (DMSO)

-

Sterile 90 mm Petri dishes

-

Actively growing culture of the target fungus (3-7 days old)

-

Sterile cork borer (5 mm diameter)

-

Incubator set to the optimal growth temperature for the fungus (e.g., 20-25°C)

-

Parafilm

-

Ruler or calipers

2. Workflow Diagram

References

- 1. Development of a novel fungicide, this compound [jstage.jst.go.jp]

- 2. SDHI Fungicides | FRAC [frac.info]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. CAS 942515-63-1: this compound | CymitQuimica [cymitquimica.com]

- 6. Activity of a novel succinate dehydrogenase inhibitor fungicide this compound against Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Development of a novel fungicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

Assessing the Field Performance of Pyraziflumid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a framework for conducting field trials to evaluate the performance of Pyraziflumid, a novel succinate dehydrogenase inhibitor (SDHI) fungicide. This compound has demonstrated significant efficacy against a broad spectrum of economically important plant diseases.[1][2][3]

Introduction to this compound

This compound is a fungicide with a unique chemical structure containing a 3-(trifluoromethyl)pyrazine-2-carboxamide group.[1][4] It is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 7 fungicide.[1] Its mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.[5][6] This disruption of the fungal respiration process ultimately leads to cell death.[6] this compound exhibits preventive, curative, and residual activity and is known for its rain-fastness, making it a versatile tool for integrated pest management (IPM) programs.[1][2][7][8]

Summary of this compound Efficacy

Field trials have demonstrated the effectiveness of this compound against a variety of fungal pathogens on numerous crops. The following tables summarize key performance data from reported studies.

Table 1: Efficacy of this compound Against Powdery Mildew

| Crop | Pathogen | Disease Severity in Control | Application Details | % Control | Reference |

| Wine Grapes (Leaves) | Erysiphe necator | 57% | Applied with an adjuvant | 91.4% | [9] |

| Wine Grapes (Clusters) | Erysiphe necator | Not Specified | Not Specified | 90.6% | [9] |

| Sweet Cherries (Leaves) | Powdery Mildew | Not Specified | 3.1 fl oz/acre with a non-ionic surfactant | 92% | [9] |

| Apples (Leaves) | Podosphaera leucotricha | Not Specified | Tank-mixed with protectant fungicides and a surfactant | Significant reduction | [9] |

| Peaches | Podosphaera leucotricha | Not Specified | Not Specified | Equivalent to myclobutanil | [9] |

Table 2: Efficacy of this compound Against Other Fungal Diseases

| Crop | Disease | Pathogen | Application Details | % Control | Reference |

| Sweet Cherries | Leaf Spot | Blumeriella jaapii | 3.1 fl oz/acre with a non-ionic surfactant | 97% | [9] |

| Peaches | Blossom Blight & Canker | Monilinia fructicola | Not Specified | 73-87% | [9] |

| Peaches | Brown Rot | Monilinia fructicola | Lower rate application | 69-76% | [9] |

| Apples | Apple Scab (Leaves) | Venturia inaequalis | 0.929-4.64 fl oz/acre with a non-ionic surfactant | 44% incidence reduction | [9] |

| Apples | Apple Scab (Fruit) | Venturia inaequalis | 0.929-4.64 fl oz/acre with a non-ionic surfactant | 59% incidence reduction | [9] |

| Apples | Cedar Apple Rust | Gymnosporangium juniperi-virginianae | Tank-mixed with protectant fungicides and a surfactant | Significant control | [9] |

Experimental Protocols for Field Trials

The following protocols are designed to assess the efficacy and crop safety of this compound under field or greenhouse conditions.

General Experimental Design

A randomized complete block design is recommended for field trials to minimize the effects of field variability.[10]

-

Replicates: Each treatment should be replicated a minimum of four times.[11]

-

Plot Size: Individual plots should be large enough to allow for accurate application of the test substance and to be representative of commercial practices.[10]

-

Treatments:

-

Untreated Control: Serves as a baseline for disease pressure.

-

This compound Treatment(s): Applied at various rates and timings as per the specific objectives.

-

Registered Standard: A commercially available fungicide with known efficacy against the target pathogen for comparison.[11]

-

Test Substance Handling and Application

Proper handling and application of the test substance are critical for the integrity of the study.

-

Storage: Store this compound in a secure, clean, and dry area according to the temperature ranges specified on the product label.[10]

-

Documentation: Record the lot or batch number of the test substance upon receipt.[10]

-

Application Equipment: Utilize application equipment that ensures uniform coverage and simulates commercial application techniques. Calibrate all equipment prior to use.[10]

-

Application Methods:

-

Foliar Spray: Apply to ensure thorough coverage of the plant foliage. The use of a non-ionic surfactant may be recommended.[9][12]

-

Drench Application: Apply a specified volume of the solution around the base of each plant.[13]

-

Drip Irrigation: Introduce the product through the irrigation system, ensuring proper distribution.[13]

-

Inoculation and Disease Assessment

-

Inoculum: If natural disease pressure is insufficient, artificial inoculation with the target pathogen should be performed to ensure a uniform disease challenge. For preventative trials, inoculation should occur shortly after the first application.[10][13]

-

Disease Incidence: This is the percentage of plants or plant parts showing any symptoms of the disease. It should be assessed for each plot.[10]

-

Disease Severity: This is a quantitative assessment of the extent of the disease on infected plants, often rated as the percentage of leaf area or fruit surface affected.[10]

-

Assessment Timing: Conduct a baseline assessment before the first application and then at regular intervals (e.g., weekly) throughout the trial period.[10][13]

Crop Safety Evaluation

-